molecular formula C20H16N2O B3023517 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole) CAS No. 258354-46-0

1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole)

Cat. No.: B3023517
CAS No.: 258354-46-0
M. Wt: 300.4 g/mol
InChI Key: LSNGBFYWCSXSMM-UHFFFAOYSA-N
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Description

1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole) is a complex organic compound with the molecular formula C20H14N2O2 It is characterized by the presence of two pyrrole rings connected through an oxybis(phenylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole) typically involves the reaction of 4,4’-oxybis(benzene-1,2-diamine) with pyrrole-2,5-dione under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with various functional groups attached to the phenylene or pyrrole rings .

Scientific Research Applications

1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole) is unique due to its oxybis linkage, which imparts distinct chemical and physical properties. This linkage enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

1-[4-(4-pyrrol-1-ylphenoxy)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-2-14-21(13-1)17-5-9-19(10-6-17)23-20-11-7-18(8-12-20)22-15-3-4-16-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNGBFYWCSXSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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